
Fosaprepitant Morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fosaprepitant Morpholine is an intravenous prodrug of aprepitant, which is used primarily as an antiemetic to prevent nausea and vomiting associated with chemotherapy. It is rapidly converted to aprepitant in the body, which then acts as a neurokinin-1 receptor antagonist .
准备方法
Synthetic Routes and Reaction Conditions
Fosaprepitant Morpholine is synthesized through a series of chemical reactions that involve the formation of its morpholine ring and the attachment of various functional groups. The synthesis typically involves the use of reagents such as sodium chloride and dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In industrial settings, this compound is produced as a lyophilized powder for solution for infusion. The production process includes reconstitution with sodium chloride solution and subsequent dilution to achieve the desired concentration for intravenous administration .
化学反应分析
Types of Reactions
Fosaprepitant Morpholine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide (DMF) and sodium chloride. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed
The major product formed from these reactions is aprepitant, which is the active form of this compound. Aprepitant acts as a neurokinin-1 receptor antagonist, preventing nausea and vomiting .
科学研究应用
Fosaprepitant Morpholine has a wide range of scientific research applications, including:
Chemistry: Used in the study of neurokinin-1 receptor antagonists and their chemical properties.
Biology: Investigated for its role in blocking substance P neurokinins, which are involved in the body’s response to stress and pain.
Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting (CINV) in cancer patients
Industry: Utilized in the production of antiemetic drugs and in research related to emesis prevention.
作用机制
Fosaprepitant Morpholine works by blocking the actions of substance P neurokinins in the brain, which are responsible for causing nausea and vomiting. Once administered, it is rapidly converted to aprepitant, which then binds to neurokinin-1 receptors in the brain, preventing the activation of these receptors and thereby reducing the incidence of nausea and vomiting .
相似化合物的比较
Similar Compounds
Aprepitant: The active form of Fosaprepitant Morpholine, used for the same antiemetic purposes.
Netupitant: Another neurokinin-1 receptor antagonist used to prevent CINV.
Rolapitant: Similar in function to aprepitant and netupitant, used for the prevention of CINV
Uniqueness
This compound is unique in its rapid conversion to aprepitant upon administration, providing a quick onset of action. Its intravenous form allows for controlled dosing and immediate effect, making it particularly useful in clinical settings where rapid antiemetic action is required .
属性
CAS 编号 |
170902-80-4 |
|---|---|
分子式 |
C20H18F7NO2 |
分子量 |
437.4 g/mol |
IUPAC 名称 |
(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17+,18+/m1/s1 |
InChI 键 |
AFBDSAJOMZYQAI-VQTKTOELSA-N |
手性 SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F |
规范 SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


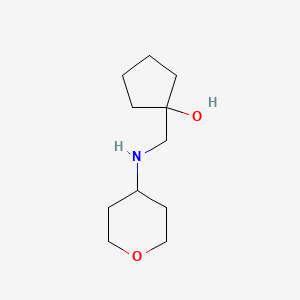
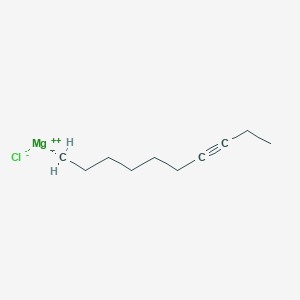
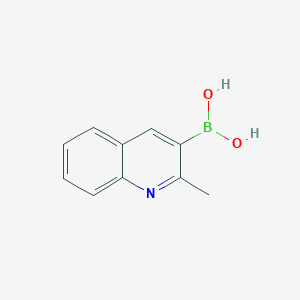
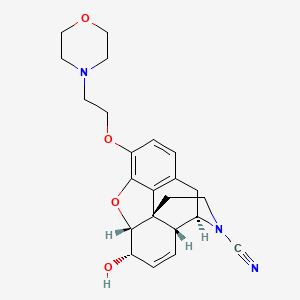
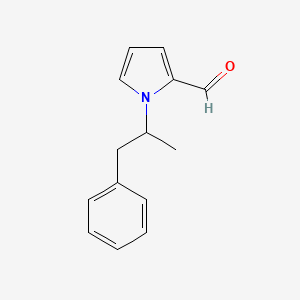

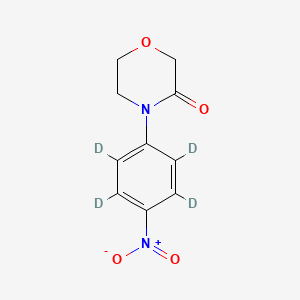
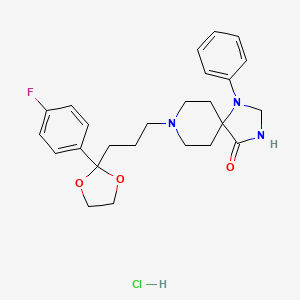
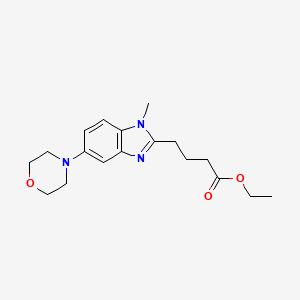
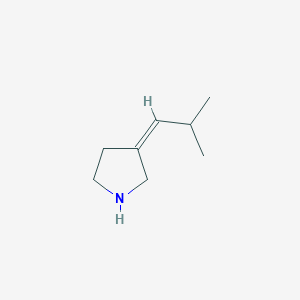
![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
